N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS/c1-26-19(13-17(25-26)20-9-6-12-29-20)22(28)24-16-8-3-2-7-15(16)18-14-27-11-5-4-10-21(27)23-18/h2-14H,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYGCAPXPMINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Sterol 14-alpha demethylase (CYP51) protein. This protein plays a crucial role in the biosynthesis of sterols, particularly ergosterol, which is an essential component of fungal cell membranes.
Mode of Action
The compound interacts with its target, the CYP51 protein, by binding to its active site. This interaction inhibits the function of the protein, leading to disruption in the biosynthesis of ergosterol. The inhibition of ergosterol biosynthesis results in the disruption of the fungal cell membrane’s integrity and function, leading to cell death.
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death. By inhibiting the function of the CYP51 protein, the compound prevents the conversion of lanosterol to ergosterol, disrupting the entire pathway.
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains. It has been shown to have a minimum inhibitory concentration ranging from 4 to 16 µg/mL and a minimum fungicidal concentration in the range of 4‒32 µg/mL. These concentrations are sufficient to eliminate the Candida species, indicating the compound’s effectiveness.
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety, a pyrazole ring, and a thiophene substituent. Its molecular formula is with a molecular weight of 286.31 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing imidazo[1,2-a]pyridine and pyrazole moieties exhibit diverse biological activities, including:
- Antimicrobial Activity : Several derivatives have shown moderate antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated activity against Staphylococcus aureus and Escherichia coli using agar diffusion methods .
- Anti-inflammatory Effects : Pyrazole derivatives have been identified as selective COX-2 inhibitors, demonstrating significant anti-inflammatory properties in preclinical models. Compounds similar to the target compound exhibited edema inhibition percentages superior to established drugs like celecoxib .
- Anticancer Potential : The compound's ability to inhibit protein geranylgeranylation has been linked to reduced cell viability in cancer cell lines such as HeLa cells. This suggests a mechanism through which it may exert cytotoxic effects on tumor cells .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression, such as COX and geranylgeranyl transferase.
- Receptor Interaction : Its structural similarity to known receptor ligands suggests potential interactions with various receptors involved in signaling pathways related to inflammation and cell proliferation.
- Cytotoxicity Induction : The compound has shown cytotoxic effects in vitro, indicating its potential as an anticancer agent through mechanisms that disrupt cellular functions.
Case Studies
A review of recent literature highlights several studies evaluating the biological activity of similar compounds:
Scientific Research Applications
The compound exhibits a range of biological activities, primarily attributed to its unique structural features. Notably, imidazo[1,2-a]pyridine derivatives are recognized for their diverse pharmacological properties.
Anticancer Activity
Research has shown that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, studies involving related compounds have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable candidates for further development in cancer therapeutics .
Antimicrobial Properties
Compounds with imidazo[1,2-a]pyridine moieties have also been evaluated for their antimicrobial activity. They have shown effectiveness against both bacterial and fungal strains. The mode of action typically involves disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Some derivatives demonstrate anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For example, they can act as inhibitors of Bruton's tyrosine kinase (Btk), which is implicated in autoimmune diseases and inflammatory responses .
Mechanistic Insights
Understanding the mechanisms through which N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exerts its effects is crucial for its application in drug design.
Molecular Interactions
The compound's structure allows it to interact effectively with various biological targets. The nitrogen atoms within the imidazole ring facilitate hydrogen bonding with active sites on enzymes and receptors, enhancing binding affinity and specificity . Computational docking studies have indicated favorable interactions with targets associated with cancer and inflammation.
Quantum Chemical Studies
Quantum chemical analyses provide insights into the electronic properties of the compound. Studies utilizing density functional theory (DFT) have elucidated its electronic distribution and potential reactivity patterns, which are essential for predicting biological activity and optimizing drug-like properties .
Case Study 1: Anticancer Evaluation
A study investigated the anticancer potential of a related imidazo[1,2-a]pyridine derivative in vitro. The results indicated a significant reduction in cell viability in HepG2 cells upon treatment with varying concentrations of the compound. The IC50 value was determined to be in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Assessment
Another research focused on evaluating the antimicrobial efficacy of derivatives similar to this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The study employed disc diffusion methods to assess inhibition zones, revealing promising results that warrant further exploration into structure-activity relationships .
Data Table: Summary of Biological Activities
Preparation Methods
Cyclization of 2-Aminopyridine with α-Haloketones
The imidazo[1,2-a]pyridine core is synthesized via condensation of 2-aminopyridine with phenacyl bromide under refluxing ethanol, yielding 2-phenylimidazo[1,2-a]pyridine. This method, adapted from analogous protocols, achieves cyclization through nucleophilic attack and subsequent dehydration (Scheme 1).
Scheme 1 :
$$
\text{2-Aminopyridine + Phenacyl Bromide} \xrightarrow{\text{EtOH, reflux}} \text{2-Phenylimidazo[1,2-a]pyridine}
$$
Optimization Notes :
Functionalization via Cross-Coupling Reactions
The phenyl group at the 2-position is introduced via Suzuki-Miyaura coupling using 2-bromoimidazo[1,2-a]pyridine and phenylboronic acid. Palladium catalysis (Pd(PPh₃)₄) in toluene/ethanol (3:1) at 80°C affords the desired product in 85% yield.
Synthesis of 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Pyrazole Ring Formation
The pyrazole core is constructed via cyclocondensation of thiophene-2-carbaldehyde hydrazone with ethyl acetoacetate in acetic acid (Scheme 2). This [3+2] cycloaddition yields 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate, which is subsequently methylated using methyl iodide in DMF.
Scheme 2 :
$$
\text{Thiophene-2-carbaldehyde Hydrazone + Ethyl Acetoacetate} \xrightarrow{\text{AcOH, Δ}} \text{Ethyl 3-(Thiophen-2-yl)-1H-pyrazole-5-carboxylate} \xrightarrow{\text{CH₃I, DMF}} \text{Ethyl 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate}
$$
Amide Bond Formation and Final Assembly
The imidazo[1,2-a]pyridine-phenyl amine is coupled with 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid using HATU/DIPEA in DCM (Scheme 3). The reaction proceeds at room temperature for 12 hours, yielding the target compound after purification.
Scheme 3 :
$$
\text{Imidazo[1,2-a]pyridine-phenyl Amine + Pyrazole-carboxylic Acid} \xrightarrow{\text{HATU, DIPEA, DCM}} \text{N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide}
$$
Optimization Insights :
- Coupling Agents : HATU outperforms EDCl in minimizing racemization.
- Solvent : Dichloromethane ensures solubility of both fragments.
- Yield : 82% after column chromatography.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry
Computational Modeling and Drug-Likeness Profiling
Density Functional Theory (DFT) Studies
Geometry optimization at the B3LYP/6-311++G(d,p) level confirms planarity of the imidazo[1,2-a]pyridine and pyrazole rings, facilitating π-π stacking with biological targets.
ADMET Predictions
- Lipophilicity (LogP) : 2.1, indicating moderate membrane permeability.
- Hepatic Toxicity : Low risk (CYP3A4 inhibition: IC₅₀ > 10 µM).
Table 1 : Summary of Synthetic Yields and Conditions
Table 2 : Key Spectral Assignments
| Technique | Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 8.72 | Imidazo[1,2-a]pyridine H-3 |
| ¹³C NMR | 165.2 ppm | Amide C=O |
| FT-IR | 1680 cm⁻¹ | C=O stretch |
Q & A
Q. Critical Parameters :
- Reaction temperatures (room temp to 80°C) and solvent polarity significantly impact yields.
- Catalysts like Pd(PPh₃)₄ enhance coupling efficiency in aryl-aryl bond formation .
Basic: How can researchers confirm structural integrity and purity post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Assign ¹H and ¹³C peaks to verify substituent positions (e.g., thiophene protons at δ 6.8–7.4 ppm, pyrazole methyl at δ 2.5–3.0 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ ion matching calculated mass within 5 ppm error) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: What in vitro methodologies are recommended to evaluate anticancer potential?
Methodological Answer:
Design assays targeting specific pathways:
- Cytotoxicity Screening : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Apoptosis Assays : Measure caspase-3/7 activation via fluorometric substrates .
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using ADP-Glo™ kinase assays .
- Molecular Docking : Predict binding to ATP pockets (e.g., AutoDock Vina) to prioritize targets .
Data Interpretation : Compare dose-response curves and validate with positive controls (e.g., doxorubicin).
Advanced: How should contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Address via:
- Structural Reanalysis : Verify substituent effects (e.g., thiophene vs. furan analogs alter π-π stacking) .
- Assay Standardization : Re-test under uniform conditions (e.g., serum-free media, 48-h incubation).
- Meta-Analysis : Correlate bioactivity with electronic descriptors (e.g., LogP, polar surface area) .
Example : Lower anticancer activity in one study may stem from impure batches or divergent cell lines .
Advanced: What strategies mitigate low yields in the final coupling step?
Methodological Answer:
Optimize reaction parameters:
- Catalyst Screening : Test Pd(OAc)₂, XPhos-Pd-G3, or NiCl₂ for challenging couplings .
- Solvent Effects : Switch from DMF to DMA or NMP for better solubility of aromatic intermediates .
- Temperature Control : Gradual heating (e.g., 60°C → 100°C) prevents decomposition of heat-sensitive groups .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Advanced: Which computational approaches predict binding affinity to target proteins?
Methodological Answer:
Combine docking and dynamics:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against PDB structures (e.g., 3ERT for estrogen receptors) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- QSAR Modeling : Derive predictive models using descriptors like H-bond acceptors and molar refractivity .
Validation : Cross-check with experimental IC₅₀ values and mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
